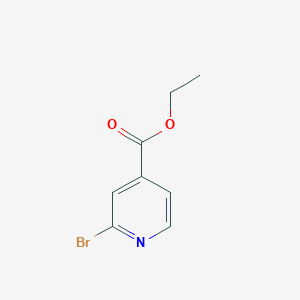
2-Bromoisonicotinato de etilo
Descripción general
Descripción
Ethyl 2-bromoisonicotinate is a chemical compound with the molecular formula C8H8BrNO2. It is characterized by the presence of ethyl, bromine, and isonicotinate functional groups. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dye-stuffs due to its unique reactivity and functional groups .
Aplicaciones Científicas De Investigación
Ethyl 2-bromoisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.
Industry: Ethyl 2-bromoisonicotinate is used in the production of agrochemicals, dyes, and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-bromoisonicotinate can be synthesized through the esterification of 2-bromopyridine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions for several hours. The reaction mixture is then neutralized and extracted to obtain the desired product .
Example Procedure:
- A Schlenk tube is flushed with nitrogen and charged with 250 mg (1.24 mmol) of 2-bromopyridine-4-carboxylic acid suspended in 1.0 mL of ethanol.
- Add 200 μL (3.71 mmol) of concentrated sulfuric acid.
- Heat the suspension under reflux for 3 hours.
- Hydrolyze the mixture with 5 mL of saturated aqueous sodium bicarbonate solution.
- Extract the product with ethyl acetate, dry over magnesium sulfate, and remove the solvent under reduced pressure.
- Dry the product in a high vacuum and store in the refrigerator overnight to yield the pure product .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-bromoisonicotinate follows similar principles but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromoisonicotinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl 2-aminopyridine-4-carboxylate.
Oxidation: It can be oxidized to form ethyl 2-bromopyridine-4-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products
Nucleophilic Substitution: Products include ethyl 2-azidoisonicotinate, ethyl 2-thiocyanatoisonicotinate, and ethyl 2-methoxyisonicotinate.
Reduction: The major product is ethyl 2-aminopyridine-4-carboxylate.
Oxidation: The major product is ethyl 2-bromopyridine-4-carboxylic acid.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromoisonicotinate involves its reactivity as a brominated derivative of isonicotinic acid. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The isonicotinate moiety can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 2-bromoisonicotinate can be compared with other similar compounds such as:
Ethyl isonicotinate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-chloropyridine-4-carboxylate: Contains a chlorine atom instead of bromine, resulting in different reactivity and selectivity.
Ethyl 2-aminopyridine-4-carboxylate: The amino group provides different chemical properties and biological activities.
Uniqueness: Ethyl 2-bromoisonicotinate is unique due to the presence of the bromine atom, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of compounds .
Propiedades
IUPAC Name |
ethyl 2-bromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNQZJXLQLUESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397266 | |
| Record name | ETHYL 2-BROMOISONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-52-9 | |
| Record name | ETHYL 2-BROMOISONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)




